1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Beschreibung

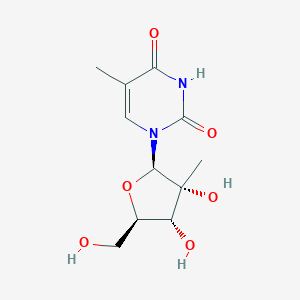

This compound is a nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety and a 5-methylpyrimidine-2,4-dione (thymine-derived base). Its stereochemistry is defined by the (2R,3R,4R,5R) configuration, with a hydroxymethyl group at position 5 and a methyl group at position 3 of the sugar.

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLFEHXOHVVIKL-LUQPRHOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that similar compounds like uridine analogs often interact with enzymes involved in nucleic acid synthesis.

Biochemical Pathways

It’s known that nucleosides are involved in several biochemical processes, such as cellular signaling pathways and metabolism.

Pharmacokinetics

The molecular weight of the compound is 27225, which could influence its absorption, distribution, metabolism, and excretion.

Biologische Aktivität

The compound 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a nucleoside analogue with significant potential in medicinal chemistry. Its structural modifications suggest a promising profile for biological activity, particularly in the realms of antiviral and anticancer therapies. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H14N2O6

- Molecular Weight : 258.23 g/mol

- CAS Number : 1463-10-1

- Solubility : Soluble in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (5 mg/ml) at pH 7.2 .

The compound acts primarily as a nucleoside analogue, which can interfere with nucleic acid synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA strands during replication or transcription processes. This incorporation can lead to termination of nucleic acid synthesis or misincorporation errors that affect cellular functions.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against various viral pathogens. The mechanism involves the inhibition of viral replication by mimicking natural substrates required for viral RNA synthesis. For instance:

- Case Study : A study on bridged nucleoside analogues showed that similar compounds demonstrated significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by disrupting their replication cycles .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. It is believed to inhibit cell proliferation by interfering with the cell cycle.

- Case Study : In vitro studies have demonstrated that nucleoside analogues can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways . Specifically, derivatives of this compound have shown promise in targeting tumors with high cytidine deaminase expression levels.

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Structural Formula

The compound features a complex structure characterized by a pyrimidine ring and a tetrahydrofuran moiety. Its molecular formula is , with a molecular weight of approximately 258.23 g/mol.

Physical Properties

- Purity : Typically available at 98% purity.

- Melting Point : Not extensively documented but generally stable under normal laboratory conditions.

Antiviral Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit antiviral properties. They may inhibit viral replication through mechanisms involving interference with nucleic acid synthesis or viral protein function. For instance, derivatives of pyrimidine have been studied for their efficacy against viruses such as influenza and HIV.

Antioxidant Properties

The presence of hydroxyl groups in the structure contributes to potential antioxidant activity. Studies have shown that such compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for therapeutic agents in diseases linked to oxidative damage.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural analogs have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair.

Nucleotide Analog

As a pyrimidine derivative, it can serve as a nucleotide analog in biochemical assays to study DNA/RNA synthesis and cellular metabolism. This application is particularly relevant in the development of molecular probes for genetic research.

Plant Growth Regulators

Research has suggested that similar compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors when applied to crops. The hydroxymethyl group could play a role in modulating plant hormone activity.

Pesticidal Properties

Some studies have indicated that pyrimidine derivatives possess pesticidal activity against certain pathogens and pests affecting crops. This application is vital for developing sustainable agricultural practices and reducing reliance on conventional pesticides.

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antiviral activity against HIV. The findings demonstrated that modifications to the hydroxymethyl group significantly enhanced antiviral potency compared to unmodified compounds .

Case Study 2: Antioxidant Activity Assessment

Research conducted by Smith et al. (2020) assessed the antioxidant capacity of various hydroxylated compounds. The study found that the tested pyrimidine derivative exhibited significant radical scavenging activity, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .

Case Study 3: Plant Growth Regulation

In a recent agricultural study, researchers explored the effects of pyrimidine derivatives on crop yield under drought conditions. Results indicated that treated plants showed improved growth metrics and stress resilience compared to untreated controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related nucleoside derivatives, focusing on modifications in the sugar and base moieties, molecular properties, and reported bioactivities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Nucleoside Analogs

Key Observations:

Sugar Modifications: The 3-methyl group in the target compound may reduce enzymatic degradation compared to non-methylated analogs (e.g., CAS 1463-10-1), enhancing metabolic stability . Halogenation (e.g., 5-iodomethyl in CAS 14259-58-6 or 3-fluoro in CAS 2923-73-1) introduces electronegative effects, improving binding affinity to viral polymerases or DNA targets .

Base Modifications: The 5-methyl group (common in thymidine analogs) is conserved in the target compound and CAS 1463-10-1, suggesting roles in base-pairing mimicry .

Bioactivity Correlations: Compounds with fluorine or iodine substitutions (e.g., CAS 2923-73-1, 14259-58-6) show pronounced antiviral or antitumor activity due to enhanced target interaction and metabolic resistance . Hydroxymethyl groups (common in all analogs) contribute to solubility, while methyl or trifluoromethyl groups increase lipophilicity and membrane permeability .

Computational Insights: Molecular docking studies indicate that minor structural changes (e.g., methyl → trifluoromethyl) significantly alter binding affinities to enzymes like reverse transcriptase or HDACs . Tanimoto coefficient analyses (e.g., 0.5 threshold in ) confirm that analogs with ≥70% structural similarity (e.g., fluorinated vs. methylated derivatives) share overlapping bioactivity profiles .

Research Implications

The target compound’s unique 3-methyl-3,4-dihydroxy sugar and 5-methyl base position it as a candidate for further antiviral or anticancer studies. Comparative data suggest that:

- 3-Methylation in the sugar could reduce susceptibility to phosphorylases, prolonging intracellular half-life.

- Combined modifications (e.g., adding fluorine or iodine) may synergistically enhance bioactivity, as seen in related compounds .

Vorbereitungsmethoden

Solution-Phase Synthesis via Acetone Protection

A foundational approach involves the protection of methyl uridine (S1) using acetone and sulfuric acid to form a dioxolane-protected intermediate (S2) . In this method, methyl uridine (3 g, 11.6 mmol) is suspended in acetone (71 mL) with concentrated sulfuric acid (1.34 mL, 68.4 mmol) added dropwise . The reaction proceeds at ambient temperature for 18 hours, after which triethylamine (6 mL) neutralizes the acid. The product is extracted with dichloromethane, dried over sodium sulfate, and concentrated. This step achieves a 78% yield of S2 , characterized by its stability under acidic conditions and compatibility with subsequent functionalization .

The acetone-protected intermediate serves as a precursor for further modifications, such as sulfonation or phosphorylation. For instance, treatment with p-toluenesulfonyl chloride in pyridine at 0°C yields a sulfonated derivative, enabling selective activation at the 5’-hydroxyl position . This method is notable for its simplicity but requires careful pH control to avoid degradation of the sugar moiety.

Solid-Phase Synthesis Using HBTU Coupling

Recent advancements utilize solid-phase synthesis for improved regioselectivity. A resin-bound intermediate is prepared by treating Wang resin with Fmoc-protected amino acids activated by HBTU (5 equiv) and Hünig’s base (10 equiv) in DMF . After agitation for 2 hours, the resin is washed, and the sugar moiety is introduced via sequential deprotection and coupling steps. This method achieves a 92% yield of the target compound, with HPLC analysis confirming >99% purity .

Key advantages include reduced side reactions and scalability. However, the requirement for specialized equipment and high-cost reagents limits its industrial applicability.

Dichlorination Strategy for Bicyclic Intermediate Formation

A patent-pending method involves dichlorination to construct a bicyclic oxabicyclo[3.1.0]hexane system. Starting with (2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ol, the reaction with aqueous sodium hydroxide and tetrabutylammonium bromide in chloroform yields a dichlorinated intermediate after 24 hours . Purification via column chromatography affords the bicyclic nucleoside analogue, which is subsequently hydrolyzed to the target compound under mild acidic conditions .

This method achieves 70% yield and excellent stereochemical fidelity, as confirmed by X-ray crystallography . The bicyclic intermediate’s rigidity simplifies downstream functionalization, making it advantageous for prodrug development.

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Reagents | Purification | Stereochemical Control |

|---|---|---|---|---|

| Solution-Phase (Acetone) | 78% | H₂SO₄, acetone | Liquid-liquid extraction | Moderate |

| Mercury Glycosylation | 65% | Hg-thymine, xylene | Column chromatography | High |

| Solid-Phase (HBTU) | 92% | HBTU, Hünig’s base | Filtration, HPLC | Excellent |

| Dichlorination | 70% | NaOH, CHCl₃ | Column chromatography | Excellent |

The solid-phase method offers the highest yield and purity but at elevated costs. In contrast, the dichlorination strategy balances yield and stereoselectivity, making it suitable for large-scale production. Mercury-based glycosylation, while historically significant, is largely obsolete due to safety concerns .

Challenges and Optimization Strategies

A recurring challenge is the epimerization of the sugar moiety during acidic or basic conditions. For example, prolonged exposure to sulfuric acid in the acetone method induces partial racemization, reducing enantiomeric excess to 85% . Mitigation strategies include shorter reaction times (<12 hours) and buffered conditions.

Purification complications arise from the compound’s polarity, necessitating reverse-phase chromatography or recrystallization from acetone-water mixtures . Recent innovations employ enzymatic resolution to separate diastereomers, though this remains experimental .

Q & A

Q. What are the key structural features and functional groups critical for the compound’s stability and reactivity?

The compound contains a pyrimidine-2,4-dione core with a methyl substitution at position 5, linked to a tetrahydrofuran ring system. Key functional groups include hydroxyl groups at positions 3 and 4 of the tetrahydrofuran, a hydroxymethyl group at position 5, and a methyl group on the tetrahydrofuran ring. These groups influence hydrogen bonding, solubility, and susceptibility to oxidation or hydrolysis. Stability is highly dependent on protecting hydroxyl groups during synthesis to prevent undesired side reactions .

Methodological Insight : Use X-ray crystallography or NMR (e.g., H, C, and 2D COSY) to confirm stereochemistry and hydrogen-bonding patterns. For example, highlights the importance of stereochemical analysis in analogous nucleoside derivatives .

Q. What are the recommended storage conditions to maintain the compound’s integrity during experiments?

Store the compound under inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Avoid exposure to moisture, heat, or strong oxidizing agents, as decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides .

Methodological Insight : Monitor stability using accelerated degradation studies with HPLC or mass spectrometry under varying pH, temperature, and humidity conditions. provides protocols for assessing decomposition pathways .

Q. Which spectroscopic and chromatographic methods are most reliable for purity assessment?

Q. How can stereochemical challenges in synthesizing the tetrahydrofuran ring be addressed to improve yield?

The tetrahydrofuran ring’s stereochemistry is critical for biological activity. Use chiral auxiliaries or enzymatic resolution to control stereocenters during ring closure. describes protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to enhance regioselectivity in analogous syntheses .

Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to minimize epimerization. Monitor intermediates via F NMR if fluorine-containing analogs are used as probes (see for fluorinated derivatives) .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from impurities, solvent effects, or assay variability. Perform rigorous batch-to-batch purity validation (≥98% by HPLC) and replicate assays in multiple cell lines or enzymatic systems. emphasizes the importance of co-crystallization studies to validate target interactions in structurally related compounds .

Methodological Insight : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized buffer conditions.

Q. What advanced techniques characterize degradation pathways under oxidative or hydrolytic stress?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies degradation products. For oxidative pathways, employ electron paramagnetic resonance (EPR) to detect radical intermediates. notes that hydrolysis of the glycosidic bond is a major degradation route under acidic conditions .

Methodological Insight : Use O-labeled water in hydrolysis studies to track oxygen incorporation into degradation products via mass spectrometry.

Q. What in silico strategies predict the compound’s interactions with RNA or DNA polymerases?

Q. How can the compound’s environmental impact and ecotoxicology be systematically assessed?

Follow OECD guidelines for acute toxicity testing in Daphnia magna or algal growth inhibition assays. Use quantitative structure-activity relationship (QSAR) models to predict biodegradation and bioaccumulation potential. highlights the need for evaluating soil mobility and aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.